molecular formula C17H21N3OS2 B2937965 3-(phenylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide CAS No. 1448134-38-0

3-(phenylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide

Cat. No.: B2937965
CAS No.: 1448134-38-0
M. Wt: 347.5
InChI Key: WEOXKBRWBAQFKI-UHFFFAOYSA-N
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Description

3-(phenylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide is a complex organic compound that features a combination of phenylthio, thiazolyl, and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with a haloketone under acidic conditions.

    Piperidine Derivative Synthesis: The thiazole ring is then reacted with a piperidine derivative, often through nucleophilic substitution.

    Coupling with Phenylthio Group: The final step involves coupling the piperidine-thiazole intermediate with a phenylthio group, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

3-(phenylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

3-(phenylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 3-(phenylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole and piperidine rings are often involved in binding interactions, while the phenylthio group can influence the compound’s overall pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

  • 3-(phenylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide
  • 3-(phenylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)butanamide

Uniqueness

3-(phenylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylthio group, in particular, can significantly alter its reactivity and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

3-phenylsulfanyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS2/c21-16(8-12-22-15-4-2-1-3-5-15)19-14-6-10-20(11-7-14)17-18-9-13-23-17/h1-5,9,13-14H,6-8,10-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOXKBRWBAQFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CCSC2=CC=CC=C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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